molecular formula C23H17ClN4O2 B278862 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278862
M. Wt: 416.9 g/mol
InChI Key: KZYPIJXEHTZGPH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. It is a triazole-based compound that has shown promising results in various studies.

Mechanism of Action

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide inhibits the activity of protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer cells, and its inhibition has been shown to induce apoptosis in these cells. 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide binds to the ATP-binding site of CK2 and prevents its activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in inhibiting the activity of CK2 and inducing apoptosis in cancer cells. However, like any other small molecule inhibitor, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has limitations, such as off-target effects and toxicity concerns.

Future Directions

There are several future directions for research related to 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One possible direction is to investigate its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Another direction is to explore its use in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide could lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. Its ability to inhibit the activity of CK2 and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Synthesis Methods

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be synthesized by a multi-step reaction process. The first step involves the reaction of 4-chloroaniline and 4-methylbenzoyl chloride in the presence of a base to form 4-(4-methylbenzoyl)phenyl)-4-chlorobenzenamine. The second step involves the reaction of the intermediate product with sodium azide to form 1-(4-chlorophenyl)-4-(4-methylbenzoyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid. Finally, the acid is converted to its amide form by reacting with an appropriate amine.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in several scientific research studies. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in studies related to Alzheimer's disease, diabetes, and inflammation.

properties

Product Name

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H17ClN4O2/c1-15-2-4-16(5-3-15)21(29)17-6-10-19(11-7-17)26-23(30)22-25-14-28(27-22)20-12-8-18(24)9-13-20/h2-14H,1H3,(H,26,30)

InChI Key

KZYPIJXEHTZGPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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